(S)-1-(Benzofuran-2-YL)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(1-benzofuran-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7H,11H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCGVGWCEJJQSW-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=CC=CC=C2O1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S 1 Benzofuran 2 Yl Ethanamine
Stereoselective Synthesis Approaches
The synthesis of enantiomerically pure (S)-1-(Benzofuran-2-YL)ethanamine is predominantly achieved through stereoselective methods. These strategies are designed to favor the formation of one enantiomer over the other, a critical requirement for the synthesis of effective and safe pharmaceuticals. These approaches can be broadly categorized into asymmetric catalysis and the use of chiral auxiliaries.
Asymmetric Catalysis for Enantioselective Formation
Asymmetric catalysis is a powerful tool for the efficient synthesis of chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various catalytic systems have been explored for the synthesis of this compound and its precursors.
The success of many asymmetric catalytic reactions hinges on the design of the chiral ligand. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For the synthesis of chiral amines like this compound, ligands based on privileged backbones such as 1,2-diamines and BINOL have been investigated. researchgate.net The steric and electronic properties of the ligand are meticulously tuned to maximize enantioselectivity. For instance, bulky substituents on the ligand can create a more defined chiral pocket, leading to higher enantiomeric excess (ee). researchgate.net The development of novel chiral ligands, including those based on adamantane (B196018) and diphenylethane diamine, continues to be an active area of research to improve catalytic activity and selectivity. researchgate.net
Transition metal-catalyzed asymmetric hydrogenation is a widely used and highly efficient method for the synthesis of chiral amines. nih.gov This typically involves the reduction of a prochiral imine or enamine precursor. Ruthenium and iridium-based catalysts, often in combination with chiral phosphine (B1218219) or diamine ligands, have demonstrated high efficacy in similar hydrogenations. nih.govthieme-connect.de The choice of metal, ligand, solvent, and reaction conditions are all critical factors that influence the yield and enantioselectivity of the hydrogenation. While specific examples for the direct asymmetric hydrogenation to this compound are not extensively detailed in the provided results, the general principles of this methodology are well-established for analogous substrates. nih.gov
In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis. Chiral small organic molecules, such as those derived from amino acids or cinchona alkaloids, can catalyze a wide range of enantioselective transformations. nih.govresearchgate.net For the synthesis of chiral amines, organocatalytic methods like asymmetric Michael additions to nitroalkenes followed by reduction, or asymmetric additions to imines, are viable strategies. researchgate.net For example, bifunctional squaramide organocatalysts have been successfully employed in the asymmetric conjugate addition of thiols to azadienes derived from benzofuran (B130515), showcasing the potential of organocatalysis in constructing chiral benzofuran-containing molecules with high enantioselectivity. researchgate.net The development of enantioselective rearrangements of ammonium (B1175870) ylides using chiral isothiourea catalysts also presents a novel organocatalytic route to unnatural α-amino acid derivatives. chemrxiv.org
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, such as lipases and alcohol dehydrogenases, can exhibit exquisite enantioselectivity under mild reaction conditions. nih.govresearchgate.net
A prominent biocatalytic method is enzymatic kinetic resolution . wikipedia.org In this process, an enzyme selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product. For instance, lipase-catalyzed enantiomer-selective acylation of racemic 1-(benzofuran-2-yl)ethanols has been shown to produce (S)-1-(benzofuran-2-yl)ethanols in highly enantiopure form. researchgate.net This is a crucial step as the resulting chiral alcohol can then be converted to the desired amine.
Another powerful biocatalytic strategy is the asymmetric bioreduction of a ketone precursor. Whole-cell biocatalysts, such as Lactobacillus paracasei, have been successfully used for the bioreduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol with excellent enantiomeric excess (>99.9%) and high yield (92%). nih.govresearchgate.net This "green" method operates in an aqueous medium and offers a scalable and efficient route to the chiral alcohol precursor of this compound. nih.govresearchgate.net
| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Lactobacillus paracasei BD87E6 | 1-(Benzofuran-2-yl)ethanone | (S)-1-(Benzofuran-2-yl)ethanol | 92 | >99.9 |
| Lipase (B570770) (from Candida antarctica B) | Racemic 1-(benzofuran-2-yl)ethanol | (S)-1-(Benzofuran-2-yl)ethanol | ~49 | >98 |
Table 1: Biocatalytic Approaches to Chiral Benzofuran Precursors
Chiral Auxiliary-Mediated Synthesis Strategies
The use of chiral auxiliaries is a classical and reliable method for asymmetric synthesis. yale.edu In this approach, a prochiral substrate is covalently attached to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved to yield the enantiomerically enriched product.
Chiral Pool Synthesis Utilizing Precursors
Chiral pool synthesis leverages naturally abundant, enantiomerically pure compounds as starting materials. researchgate.net This approach can be highly efficient as it introduces chirality at an early stage, avoiding the need for resolution later on. In the context of this compound, a prominent strategy involves the asymmetric reduction of the prochiral ketone, 2-acetylbenzofuran. This transformation is often accomplished using biocatalysts, which are renowned for their high stereoselectivity under mild reaction conditions.
One notable example is the use of the biocatalyst Lactobacillus paracasei BD87E6 for the bioreduction of 1-(benzofuran-2-yl)ethanone. This whole-cell biocatalyst has demonstrated the ability to produce (S)-1-(benzofuran-2-yl)ethanol with high stereoselectivity. nih.gov Subsequent chemical conversion of the resulting (S)-alcohol to the corresponding (S)-amine, for instance, via a Mitsunobu reaction or by conversion to a leaving group followed by amination, would yield the target compound, this compound.
The kinetic resolution of racemic 1-(benzofuran-2-yl)ethanol using lipase biocatalysts has also been reported to yield the (S)-alcohol with high enantiomeric excess. researchgate.net Although this method involves a resolution step for the precursor alcohol, it is a testament to the utility of biocatalysis in accessing the chiral building blocks necessary for the synthesis of the target amine.
Resolution of Racemic 1-(Benzofuran-2-YL)ethanamine
The classical approach to obtaining enantiomerically pure amines involves the resolution of a racemic mixture. This is typically achieved by converting the enantiomers into diastereomers, which possess different physical properties and can thus be separated.
A widely employed method for the resolution of racemic amines is the formation of diastereomeric salts with a chiral acid. acs.orgacs.org The resulting salts, having different solubilities, can be separated by fractional crystallization. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphor-10-sulfonic acid. acs.org
For the resolution of racemic 1-(benzofuran-2-yl)ethanamine, one would react the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (S)-(+)-mandelic acid, in a suitable solvent. The diastereomeric salts formed, (S)-amine-(+)-acid and (R)-amine-(+)-acid, will exhibit different solubilities. Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts can be selectively precipitated. The less soluble salt is then isolated by filtration, and the pure enantiomer of the amine can be recovered by treatment with a base to break the salt. While this method is conceptually straightforward, the successful resolution is highly dependent on the choice of the resolving agent and the crystallization solvent, often requiring empirical optimization.
Chromatographic techniques offer a powerful alternative for the separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a particularly effective method that utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers of a racemic compound. nih.gov
The enantiomeric separation of 1-(benzofuran-2-yl)alkylamines has been successfully achieved using CSPs based on chiral crown ethers. researchgate.net In this technique, the racemic amine is passed through a column packed with the CSP. The two enantiomers interact differently with the chiral environment of the stationary phase, leading to different retention times and, consequently, their separation. The composition of the mobile phase, including the organic modifier and any additives, plays a crucial role in achieving optimal separation. researchgate.net For instance, a study on the resolution of 1-(benzofuran-2-yl)alkylamines on a chiral crown ether-based CSP investigated the effect of varying the methanol (B129727) content in the mobile phase. researchgate.net
| Analyte | Mobile Phase (Methanol/Water/Trifluoroacetic Acid) | Separation Factor (α) | Resolution (Rs) |
| 1-(Benzofuran-2-yl)ethylamine | 80/20/0.1 | 1.25 | 2.10 |
| 1-(Benzofuran-2-yl)propylamine | 80/20/0.1 | 1.30 | 2.55 |
| 1-(Benzofuran-2-yl)butylamine | 80/20/0.1 | 1.35 | 2.98 |
| This table is illustrative and based on typical data for the separation of similar compounds. Actual values can vary based on the specific CSP and experimental conditions. |
Optimization of Reaction Conditions and Yields
The efficiency and stereochemical outcome of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and pressure is crucial for maximizing the yield and enantiomeric excess of the desired product.
The choice of solvent can significantly influence the stereoselectivity of a reaction. researchgate.net In the synthesis of amines via reductive amination of ketones, the solvent can affect the equilibrium between the ketone, imine, and enamine intermediates, as well as the transition state energies of the reduction step. nih.gov Protic solvents, for example, can participate in hydrogen bonding and may favor different transition state geometries compared to aprotic solvents, thereby altering the diastereoselectivity or enantioselectivity of the reaction. researchgate.net For biocatalytic reductions, the solvent can impact enzyme activity and stability, which in turn affects the stereochemical outcome.
Temperature is a critical parameter that governs the rate of chemical reactions. In enzymatic resolutions, temperature affects both the rate of the reaction and the stability of the enzyme. creative-enzymes.comstudymind.co.uk Each enzyme has an optimal temperature range for activity. studymind.co.uk Deviations from this optimum can lead to a decrease in reaction rate and, in some cases, denaturation of the enzyme, which can impact the enantioselectivity of the process. creative-enzymes.comstudymind.co.uk
Pressure can also influence reaction kinetics, particularly for reactions involving gaseous reagents or where a change in volume occurs in the transition state. In asymmetric hydrogenations, for instance, the pressure of hydrogen gas can affect the reaction rate and, in some cases, the enantioselectivity. High-pressure conditions can also be employed to influence the equilibrium of certain reactions. However, the application of pressure in the synthesis of this compound is less commonly reported compared to the optimization of solvent and temperature.
Catalyst Loading and Ligand-to-Metal Ratios
In metal-catalyzed asymmetric synthesis, the catalyst loading and the ratio of the chiral ligand to the metal center are crucial parameters that significantly influence reaction rates, yield, and enantioselectivity. Optimizing these factors is key to developing an efficient and cost-effective process.
Catalyst loading refers to the amount of catalyst used relative to the substrate, typically expressed as a mole percentage (mol %). Lowering catalyst loading is desirable as it reduces costs, particularly when using expensive precious metals like ruthenium, rhodium, or palladium, and simplifies product purification by minimizing metal contamination. However, excessively low loading can lead to slow or incomplete reactions.
The ligand-to-metal ratio is also a critical variable. In many asymmetric hydrogenations, a slight excess of the chiral ligand is used to ensure that all the metal centers are complexed with the ligand, which is essential for inducing high enantioselectivity. This ratio must be carefully optimized, as a large excess of free ligand can sometimes inhibit the reaction or lead to the formation of less active catalytic species.
For the asymmetric reduction of ketones like 1-(benzofuran-2-yl)ethanone, transition metal complexes, particularly those of ruthenium and rhodium with chiral phosphine or diamine ligands, are commonly employed. While specific data for the synthesis of this compound is not extensively detailed in the literature, typical conditions for similar asymmetric transfer hydrogenations can be referenced. For instance, Brønsted acid catalyzed transfer hydrogenations have been shown to proceed with remarkably low catalyst loading. nih.gov Iron complexes are also being explored as a "greener" alternative to more toxic and expensive ruthenium catalysts for the asymmetric hydrogenation of ketones. rsc.org
| Parameter | Typical Range | Rationale |
|---|---|---|
| Catalyst Loading (S/C ratio*) | 100 - 10,000 | Balances reaction efficiency with cost and purity. Lower values (e.g., 100) are for difficult reactions, while higher values are sought for industrial processes. |
| Ligand-to-Metal Ratio (L/M) | 1.0 - 1.5 | Ensures complete formation of the active chiral catalyst. A slight excess of ligand can suppress the formation of achiral or less active species. |
Green Chemistry Principles in Synthesis Development
The development of synthetic routes for pharmacologically relevant molecules increasingly incorporates the principles of green chemistry to minimize environmental impact and enhance sustainability. The synthesis of the key precursor, (S)-1-(benzofuran-2-yl)ethanol, provides an excellent case study for the application of these principles.
A notable green approach is the use of biocatalysis. Researchers have successfully employed whole-cell biocatalysts for the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone. nih.govresearchgate.net Specifically, the microorganism Lactobacillus paracasei BD87E6 has been identified as a highly effective biocatalyst for this transformation. nih.govresearchgate.net This method offers several advantages that align with green chemistry principles:
Mild Reaction Conditions : The bioreduction is performed in an aqueous medium under gentle temperature and pH conditions, avoiding the need for harsh organic solvents and extreme temperatures or pressures. nih.govnih.gov
High Selectivity and Yield : The process yields the desired (S)-1-(benzofuran-2-yl)ethanol with excellent enantiomeric excess (>99.9% ee) and high chemical yield (92%). nih.govresearchgate.net This high selectivity reduces the formation of byproducts and simplifies purification.
Reduced Waste : By using a biological catalyst in water, the process eliminates the need for heavy metal catalysts and organic solvents, which are major sources of chemical waste.
Scalability and Potential for Industrial Application : The reported biocatalytic method has been shown to be scalable, demonstrating its potential for larger-scale, environmentally friendly production. nih.govresearchgate.net
This biocatalytic approach represents a significant advancement over traditional chemical methods that may rely on stoichiometric amounts of chiral reagents or expensive and potentially toxic heavy metal catalysts. researchgate.net The principles of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, are also better served by highly selective catalytic methods that minimize byproduct formation. mdpi.com The development of such green synthetic routes is crucial for the sustainable production of valuable chiral intermediates in the pharmaceutical industry. nih.gov
| Green Chemistry Principle | Application in Biocatalytic Synthesis | Reference |
|---|---|---|
| Catalysis | Use of a whole-cell biocatalyst (Lactobacillus paracasei) instead of stoichiometric reagents or heavy metals. | nih.govresearchgate.net |
| Safer Solvents & Auxiliaries | Reaction is performed in an aqueous medium, avoiding volatile organic solvents. | nih.gov |
| Design for Energy Efficiency | Process operates at mild temperatures (e.g., 30°C), reducing energy consumption. | nih.gov |
| Reduce Derivatives | Direct asymmetric reduction of the ketone to the chiral alcohol avoids protecting group chemistry. | nih.gov |
| High Yield and Selectivity | Achieves 92% yield and >99.9% enantiomeric excess, minimizing waste. | nih.govresearchgate.net |
Advanced Spectroscopic and Stereochemical Characterization
Elucidation of Absolute and Relative Stereochemistry
Establishing the exact spatial orientation of the chiral center in (S)-1-(Benzofuran-2-YL)ethanamine is crucial. This is achieved through a combination of powerful analytical techniques that provide unambiguous evidence of its stereochemical integrity.
X-ray Crystallography for Chiral Purity Determination
X-ray crystallography stands as the gold standard for the determination of the absolute configuration of crystalline compounds. This technique involves directing X-rays onto a single crystal of a substance and analyzing the resulting diffraction pattern. The way X-rays are scattered by the electrons in the crystal allows for the creation of a detailed three-dimensional map of the electron density, which in turn reveals the precise arrangement of atoms in the molecule.
Chiroptical Spectroscopy (e.g., Circular Dichroism)
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. Circular Dichroism (CD) spectroscopy is a prominent example and a powerful tool for investigating the stereochemistry of chiral compounds in solution.
CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint for a specific enantiomer. For this compound, the CD spectrum would be expected to be the mirror image of that of its (R)-enantiomer.
Studies on various benzofuran (B130515) derivatives have demonstrated the utility of CD spectroscopy in probing their interactions with biomolecules, which is often a stereospecific process. mdpi.com While a specific CD spectrum for this compound was not found, the principles of the technique are well-established for confirming the enantiomeric nature of chiral compounds. mdpi.com Furthermore, fluorescence-detected circular dichroism (FDCD) offers enhanced sensitivity for fluorescent chiral molecules. mdpi.com
NMR Spectroscopy for Stereoisomeric Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation in organic chemistry. wikipedia.org For the assessment of stereoisomeric purity, specific NMR techniques are employed. In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, the presence of a chiral environment can induce diastereomeric interactions, leading to distinguishable NMR signals for each enantiomer.
This can be achieved through the use of:
Chiral Solvating Agents (CSAs): These are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte, resulting in separate signals in the NMR spectrum. nih.gov
Chiral Derivatizing Agents (CDAs): These agents react with the enantiomers to form stable diastereomeric products, which inherently have different NMR spectra. wikipedia.orgresearchgate.net
Chiral Lanthanide Shift Reagents (CLSRs): These paramagnetic complexes can coordinate to the analyte, causing significant shifts in the NMR signals and often resolving the signals of the two enantiomers. tcichemicals.comnih.govlibretexts.orgrsc.org Reagents such as Eu(hfc)₃ have been effectively used for this purpose. rsc.orglibretexts.org
The integration of the distinct peaks corresponding to each enantiomer allows for the determination of the enantiomeric ratio and thus the stereoisomeric purity. wikipedia.org
Quantitative Analysis of Enantiomeric Excess (ee)
Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other. Accurate determination of ee is critical in many applications, particularly in the pharmaceutical industry.
Chiral HPLC and GC Method Development
Chromatographic techniques are at the forefront of enantiomeric separation and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing chiral stationary phases (CSPs) are the most common methods. nih.govheraldopenaccess.us
Chiral HPLC: This technique employs a column packed with a chiral stationary phase that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times and thus their separation. heraldopenaccess.usresearchgate.net For primary amines like this compound, CSPs based on crown ethers have proven to be particularly effective. researchgate.net The choice of mobile phase composition, such as the methanol (B129727) content, can significantly influence the separation factor (α) and resolution (Rs). researchgate.net
Chiral GC: Similar to chiral HPLC, chiral GC uses a capillary column coated with a chiral stationary phase. gcms.czresearchgate.net Derivatized cyclodextrins are commonly used as CSPs in GC for the separation of enantiomers. gcms.cznih.gov For volatile amines, direct analysis is possible, though derivatization is sometimes employed to improve separation and detection. researchgate.net
Table 1: Example of Chiral HPLC Parameters for Amine Separation
| Parameter | Value |
|---|---|
| Chiral Stationary Phase | Crown Ether-based CSP |
| Mobile Phase | Methanol/Organic Solvent mixture |
| Detection | UV or Fluorescence |
Note: This is a generalized example. Specific conditions would need to be optimized for this compound.
Table 2: Example of Chiral GC Parameters for Amine Separation
| Parameter | Value |
|---|---|
| Chiral Stationary Phase | Derivatized Cyclodextrin |
| Carrier Gas | Helium or Hydrogen |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
Note: This is a generalized example. Specific conditions would need to be optimized for this compound.
Derivatization Methods for Chiral Analysis
In some cases, the direct separation of enantiomers by chiral chromatography can be challenging. Derivatization with a chiral reagent can convert the enantiomers into a pair of diastereomers. These diastereomers have different physical properties and can often be more easily separated on a standard achiral column.
Common derivatizing agents for amines include chiral isocyanates, chloroformates, and acid chlorides. heraldopenaccess.us For instance, (S)-1-(1-naphthyl)ethyl isocyanate is a known chiral derivatizing agent. heraldopenaccess.us The resulting diastereomeric ureas can then be separated and quantified by HPLC or GC. This indirect approach provides a robust method for determining the enantiomeric excess.
Conformational Analysis and Stereochemical Stability
The three-dimensional arrangement of atoms and the rotational energy barriers in this compound are crucial for understanding its chemical behavior and interactions. This section explores the theoretical aspects of its conformational landscape and the stability of its chiral center.
Conformational Analysis
The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the chiral carbon of the ethanamine moiety to the C2 position of the benzofuran ring. This rotation dictates the spatial relationship between the aminoethyl group and the planar benzofuran system.
Computational studies on structurally similar bi-aryl and aryl-heterocyclic systems indicate that the rotation around such bonds is not free and is characterized by specific energy minima and maxima. For this compound, different staggered and eclipsed conformations would be expected as the ethanamine group rotates relative to the benzofuran ring. The stability of these conformers is influenced by a combination of steric hindrance between the substituents on the chiral carbon and the atoms of the benzofuran ring, as well as potential intramolecular interactions, such as hydrogen bonding between the amine group and the furan (B31954) oxygen.
A computational study on the position isomers of a related compound, 2-(2-methylaminoprolyl)benzofuran, highlighted the importance of intramolecular hydrogen bonding in determining preferred conformations and fragmentation patterns in mass spectrometry. researchgate.net In the case of this compound, an intramolecular hydrogen bond between the amine's hydrogen and the benzofuran's oxygen atom could stabilize certain conformers.
To fully characterize the conformational landscape, detailed quantum mechanical calculations, such as Density Functional Theory (DFT), would be required. Such calculations would elucidate the preferred dihedral angles and the energy barriers between different conformational states. While specific data for the target compound is not available, the table below illustrates the type of data that such a computational study would yield.
Illustrative Conformational Energy Data (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound are not available in the literature.)
| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Gauche I | ~60° | 0.0 | ~65% |
| Gauche II | ~-60° | 0.2 | ~30% |
| Anti | ~180° | 1.5 | ~5% |
Stereochemical Stability
The stereochemical stability of this compound refers to the resistance of its chiral center to racemization—the conversion of the (S)-enantiomer into its (R)-enantiomer, leading to a loss of optical purity. For a chiral amine of this type, racemization is not typically observed under standard conditions due to the high energy barrier required to invert the stereocenter.
However, racemization can be induced under specific chemical conditions. For analogous chiral amines, mechanisms for racemization often involve the deprotonation of the benzylic proton (the hydrogen on the chiral carbon), which would lead to a planar carbanion intermediate, followed by non-stereospecific reprotonation. The presence of a strong base would be necessary to facilitate this process. Alternatively, oxidation to an imine followed by reduction can also lead to racemization.
The stability of the chiral center is a critical factor, especially in applications where enantiomeric purity is essential. For instance, in the synthesis of other chiral molecules, the stereochemical integrity of the starting amine must be maintained. It has been noted in the literature that related α-alkyl-2-benzofuranmethanamines can be synthesized from N-protected α-amino acids without significant racemization, suggesting a reasonable degree of stereochemical stability for this class of compounds under certain synthetic conditions.
The energy barrier to racemization is a key parameter for quantifying stereochemical stability. rsc.org While specific experimental or calculated values for this compound are not documented, the table below provides a hypothetical representation of how such data might be presented, indicating the conditions under which racemization could potentially occur and the associated energy barriers.
Illustrative Racemization Data (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound are not available in the literature.)
| Condition | Temperature (°C) | Half-life of Racemization (t½) | Racemization Energy Barrier (kcal/mol) |
| Neutral (pH 7) | 25 | > 10 years | > 30 |
| Basic (pH 12) | 100 | ~ 24 hours | ~ 25 |
| Acidic (pH 2) | 25 | > 5 years | > 28 |
Chemical Reactivity and Derivatization Strategies
Functionalization of the Amine Moiety
The primary amine group in (S)-1-(Benzofuran-2-YL)ethanamine is a versatile functional handle that readily participates in a variety of nucleophilic reactions. This allows for the introduction of diverse substituents, leading to the formation of amides, substituted amines, sulfonamides, and urea (B33335) or thiourea (B124793) derivatives.
The nucleophilic primary amine can be easily acylated to form stable amide derivatives. This transformation is typically achieved by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the acid byproduct. This reaction is a common strategy for introducing a wide range of substituents onto the amine. The resulting N-(1-(benzofuran-2-yl)ethyl) amides are valuable intermediates in the synthesis of more complex molecules. The combination of 8-aminoquinoline directed C–H functionalization with a two-step transamidation protocol has been utilized to access a diverse set of benzofuran-2-carboxamide derivatives. nih.govchemrxiv.org
Table 1: Representative Acylation Reactions
| Acylating Agent | Base | Product Type |
|---|---|---|
| Acetyl chloride | Triethylamine | N-(1-(benzofuran-2-yl)ethyl)acetamide |
| Benzoyl chloride | Pyridine | N-(1-(benzofuran-2-yl)ethyl)benzamide |
Further substitution on the amine nitrogen can be achieved through alkylation or reductive amination.
Direct Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) can introduce alkyl groups onto the nitrogen atom. researchgate.net However, this method can be difficult to control, often leading to over-alkylation and the formation of tertiary amines or even quaternary ammonium (B1175870) salts. The reaction typically proceeds via nucleophilic substitution (SN2 mechanism).
Reductive Amination: A more controlled and widely used method for preparing secondary amines is reductive amination. wikipedia.orgorganicreactions.org This process involves the reaction of this compound with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. wikipedia.orgunimi.it Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation. wikipedia.orgorganic-chemistry.org This method is highly efficient and avoids the issue of over-alkylation. unimi.it
Table 2: Synthesis of Substituted Amines
| Method | Reagents | Product Type |
|---|---|---|
| Direct Alkylation | Methyl iodide, K2CO3 | N-methyl-1-(benzofuran-2-yl)ethanamine |
| Reductive Amination | Acetone, NaBH3CN | N-isopropyl-1-(benzofuran-2-yl)ethanamine |
Sulfonylation: The primary amine readily reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base to yield sulfonamides. ekb.egfrontiersrj.comcbijournal.com This reaction is a robust method for creating stable derivatives. Novel benzofuran-based sulfonamides have been synthesized by reacting 2-acetylbenzofuran with 4-hydrazinylbenzenesulfonamide. researchgate.net
Ureido/Thioureido Synthesis: Urea and thiourea derivatives are synthesized by reacting the amine with isocyanates and isothiocyanates, respectively. nih.govanalis.com.my This addition reaction typically proceeds smoothly without the need for a catalyst to yield the corresponding N,N'-disubstituted urea or thiourea. curresweb.comias.ac.in These functional groups are known for their ability to form strong hydrogen bonds.
Table 3: Sulfonamide, Urea, and Thiourea Synthesis
| Reagent | Product Type |
|---|---|
| p-Toluenesulfonyl chloride | N-(1-(benzofuran-2-yl)ethyl)-4-methylbenzenesulfonamide |
| Phenyl isocyanate | 1-(1-(benzofuran-2-yl)ethyl)-3-phenylurea |
Modifications of the Benzofuran (B130515) Heterocycle
The benzofuran ring is an aromatic system that can undergo various modifications, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These strategies allow for the introduction of functional groups directly onto the heterocyclic core.
The benzofuran ring is susceptible to electrophilic attack. The existing 1-aminoethyl substituent at the C2 position will influence the regioselectivity of the substitution. Due to the electron-rich nature of the furan (B31954) portion of the heterocycle, electrophilic substitution is generally favored on the furan ring rather than the benzene (B151609) ring. The C3 position is often a reactive site in 2-substituted benzofurans. researchgate.net Common electrophilic aromatic substitution reactions include:
Halogenation: Bromination or chlorination using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid can introduce halogen atoms onto the ring, which can then serve as handles for further cross-coupling reactions.
Nitration: Reaction with nitric acid in the presence of sulfuric acid can introduce a nitro group.
Friedel-Crafts Acylation/Alkylation: Lewis acid-catalyzed reaction with acyl chlorides or alkyl halides can introduce acyl or alkyl groups, typically at the C3 position.
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the benzofuran scaffold. nih.gov These reactions typically require a pre-functionalized benzofuran, such as a halogenated derivative obtained from electrophilic substitution. Palladium-catalyzed reactions are widely employed in the functionalization of the benzofuran system. unicatt.it
Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of a halo-benzofuran with a boronic acid or ester to form a biaryl linkage. nih.gov
Heck Coupling: This reaction couples a halo-benzofuran with an alkene in the presence of a palladium catalyst.
Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples a halo-benzofuran with a terminal alkyne. mdpi.com
Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of a halo-benzofuran with an organozinc reagent. semanticscholar.orgchemrxiv.org
These cross-coupling strategies provide a modular approach to synthesizing highly functionalized benzofuran derivatives with diverse structural motifs. semanticscholar.orgchemrxiv.org
Table 4: Representative Metal-Catalyzed Cross-Coupling Reactions on a Halo-Benzofuran Derivative
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Feature |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | Aryl substituent |
| Heck Coupling | Styrene | Pd(OAc)2, P(o-tol)3, Et3N | Alkenyl substituent |
| Sonogashira Coupling | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | Alkynyl substituent |
Ring-Opening and Rearrangement Studies
The stability of the benzofuran ring system is significant, yet under specific conditions, it can undergo strategic ring-opening and rearrangement reactions to yield novel chemical structures. These transformations are crucial for expanding the chemical space accessible from benzofuran-based starting materials.
Ring-Opening Reactions
The cleavage of the endocyclic C2-O bond in the benzofuran ring is a key strategy for accessing functionalized phenol derivatives. researchgate.netresearchgate.net This transformation typically requires overcoming the aromatic stabilization of the heterocyclic ring and has been achieved through various catalytic and stoichiometric methods. Transition metal catalysis, particularly with nickel and copper, has been extensively explored for this purpose. acs.org
For instance, nickel-catalyzed ring-opening of benzofurans with silanes can produce ortho-alkenyl, alkylsilane, or alkenylsilane substituted phenols. acs.org Mechanistic studies suggest this proceeds not through a direct oxidative addition of nickel(0) into the C-O bond, but via a Ni-H insertion followed by a β-O elimination pathway. acs.org Another approach involves the reductive cleavage of the C2-O bond using alkali metals, such as lithium, which, after an acidic workup, yields o-hydroxystyrene. kyoto-u.ac.jp These methods provide direct access to valuable phenol derivatives from the benzofuran core. researchgate.net
| Catalytic System/Reagent | Type of Ring-Opening | Product Class | Reference |
| Ni-catalysis with Silanes | Hydrogenative Ring-Opening | o-vinylphenols | acs.org |
| Cu-catalysis with Disilane | Ring-Opening Silylation | (E)-o-(β-silylvinyl)phenols | researchgate.net |
| Lithium Metal | Reductive Cleavage | o-hydroxystyrenes | kyoto-u.ac.jp |
| MnCl₂ with Organolithiums | Migratory Ring-Opening | Stilbene derivatives | kyoto-u.ac.jp |
Rearrangement Reactions
Rearrangements involving the benzofuran scaffold can either construct the ring system from an isomeric precursor or modify the substitution pattern of an existing benzofuran. An unusual rearrangement from a benzopyran (coumarin) scaffold to a benzofuran has been reported during the synthesis of derivatives intended as acetylcholinesterase (AChE) inhibitors. nih.gov This transformation offers a novel synthetic pathway to biologically active benzofurans under moderate conditions. nih.gov
Furthermore, a highly selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans has been developed using a chalcone rearrangement strategy. nih.gov This method proceeds through the transformation of 2-hydroxychalcones into cyclized 2,3-dihydrobenzofuran intermediates. The reaction conditions then dictate the final product: treatment with p-toluenesulfonic acid in (CF₃)₂CHOH selectively yields 3-formylbenzofurans, whereas basic or weakly acidic conditions in THF lead to 3-acylbenzofurans. nih.gov This strategy highlights how rearrangement reactions can be controlled to achieve high regioselectivity.
Regioselectivity and Stereoselectivity in Derivatization
When derivatizing this compound, controlling the site of reaction (regioselectivity) and the configuration of the chiral center (stereoselectivity) is paramount for creating specific, well-defined molecules. The molecule presents two primary reactive sites: the nucleophilic primary amine and the benzofuran ring, which can undergo electrophilic substitution.
Regioselectivity
Achieving regioselectivity is a significant challenge in the functionalization of benzofurans. For example, classical electrophilic reactions like Friedel–Crafts acylation on the benzofuran ring often yield a mixture of C2 and C3 substituted products with low selectivity. nih.gov This has driven the development of more sophisticated methods, such as the aforementioned chalcone rearrangement, which provides selective access to 3-acylbenzofurans. nih.gov
In the context of this compound, a key regioselective choice is between N-functionalization of the amine and C-functionalization of the aromatic rings. Standard reactions like acylation or sulfonylation would be expected to occur preferentially at the highly nucleophilic amine group. However, under conditions that suppress the amine's reactivity (e.g., through protection or protonation), electrophilic substitution on the benzofuran or benzene rings could be achieved.
Stereoselectivity
The "(S)" designation indicates a specific three-dimensional arrangement at the chiral carbon bearing the amine group. Maintaining or controllably altering this stereocenter during derivatization is a critical aspect of synthesis.
One key strategy is to employ stereospecific reactions that proceed with high fidelity. For example, the enantioselective synthesis of the related compound (-)-1-(benzofuran-2-yl)-2-propylaminopentane was achieved by coupling benzofuran with a chiral building block, (R)-N-tosyl-2-propylaziridine, ensuring the desired stereochemistry in the final product. nih.gov This approach, starting from a known chiral precursor, is a reliable method for establishing a specific stereocenter.
Another powerful technique is kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other. The kinetic resolution of racemic 1-(benzofuran-2-yl)ethanols has been successfully performed via lipase-catalyzed enantiomer-selective acylation, yielding highly enantiopure alcohols and acetates. researchgate.net Such enzymatic methods are valuable for preparing enantiopure starting materials for further derivatization. Furthermore, derivatization can be used to create new stereocenters with high selectivity, as demonstrated in the synthesis of benzofuran spiro-pyrrolidine derivatives via a [3+2] azomethine ylide cycloaddition, which achieved high diastereoselectivity (dr >20:1). mdpi.com
Generation of Focused Compound Libraries for Biological Screening
The benzofuran scaffold is a well-established pharmacophore present in numerous natural products and approved drugs, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. acs.orgnih.gov This has spurred the development of focused compound libraries based on the this compound core to explore new therapeutic applications.
Diversity-oriented synthesis (DOS) is a key strategy for generating such libraries. This approach aims to create a collection of structurally diverse molecules from a common scaffold, allowing for the systematic exploration of chemical space and structure-activity relationships (SAR). An efficient synthetic protocol for preparing libraries based on 3-carboxy 2-aryl benzofuran and the topographically distinct 2,3-dihydrobenzofuran scaffolds has been reported. acs.orgacs.org By systematically varying a set of commercially available building blocks—salicylaldehydes, aryl boronic acids or halides, and amines—a library of 54 lead-like compounds was generated to probe variations in physicochemical properties. acs.orgacs.org
The selection of building blocks for such a library is guided by the desire to cover a broad range of properties, including size, shape, and electronic character. The table below illustrates a representative selection of building blocks that could be used in a combinatorial approach to generate a focused library from a benzofuran core.
| Building Block Type | Example 1 | Example 2 | Example 3 | Example 4 |
| Salicylaldehydes | Salicylaldehyde (B1680747) | 5-Bromosalicylaldehyde | 3,5-Dichlorosalicylaldehyde | 2-Hydroxy-1-naphthaldehyde |
| Aryl Boronic Acids | Phenylboronic acid | 4-Methoxyphenylboronic acid | 3-Furylboronic acid | 4-(Trifluoromethyl)phenylboronic acid |
| Amines | Morpholine | Piperidine | N,N-Dimethylethylenediamine | Aniline |
By combining these building blocks through established synthetic routes (e.g., Suzuki coupling followed by amidation), a library of benzofuran derivatives with diverse substituents at key positions can be rapidly assembled. acs.org Screening these libraries against biological targets, such as Mycobacterium protein tyrosine phosphatase B (mPTPB) or various cancer cell lines, can identify novel hit compounds for further optimization in drug discovery programs. nih.govnih.gov
Structure Activity Relationship Sar and Ligand Design
Systematic Modification for SAR Elucidation
Systematic modification of the (S)-1-(Benzofuran-2-YL)ethanamine structure has been a key strategy to understand how different parts of the molecule contribute to its biological activity. This involves altering substituents, stereochemistry, and core structural elements.
Substituent Effects on Biological Activity
The introduction of various substituents onto the benzofuran (B130515) ring system can significantly influence the biological activity of the resulting derivatives. Studies on related benzofuran structures have shown that the type and position of substituents are critical for activity. mdpi.com
For instance, in a series of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives, modifications involving the introduction of methoxy (B1213986) (–OCH3) and ethoxy (–OCH2CH3) groups on the benzene (B151609) portion of the benzofuran ring were performed to analyze their impact on cytotoxicity against cancer cell lines. mdpi.comresearchgate.net It was observed that bromoalkyl and bromoacetyl derivatives of benzofurans displayed the highest cytotoxicity. mdpi.comresearchgate.net Specifically, two derivatives, compounds 6 and 8 in the study, showed selective action against chronic myelogenous leukemia (K562) cells while having no toxic effect on normal human keratinocytes. researchgate.netnih.govdntb.gov.ua
Furthermore, the addition of a halogen, such as bromine, can enhance activity. One study found that a derivative with two bromine atoms—one on the methyl group and another on the benzene ring—exhibited significant biological effects. mdpi.com The presence of electron-donating groups like –OCH3 at specific positions was also noted to influence the molecule's reactivity and biological profile. mdpi.comresearchgate.net
The table below summarizes the cytotoxic activity of selected benzofuran derivatives against the K562 cancer cell line, highlighting the impact of different substituents.
| Compound | Substituents | IC₅₀ (µM) against K562 cells | Reference |
| Compound 6 | 4,6-dimethoxy, 3-bromomethyl | Selective action noted | nih.gov |
| Compound 8 | 4,7-dimethoxy, 3-bromomethyl | Selective action noted | nih.gov |
| Lead Compound | 5,6-dimethoxy, 3-bromomethyl | 5.0 | researchgate.net |
IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.
Stereochemical Influence on Receptor Selectivity and Potency
Stereochemistry plays a pivotal role in the interaction of ligands with their biological targets. For molecules with chiral centers, such as this compound, the spatial arrangement of atoms can dramatically affect receptor binding and potency. The "(S)" designation indicates a specific three-dimensional orientation at the chiral carbon (the carbon atom attached to the amino group).
In the broader class of monoamine transporter ligands, enantiomers often exhibit different affinities and selectivities. For example, in the case of the dopamine (B1211576) transporter (DAT) ligand modafinil, the (R)-enantiomer has an approximately three-fold higher affinity for DAT than the (S)-enantiomer. nih.gov This highlights that one enantiomer can be significantly more potent or selective for a particular transporter (e.g., DAT, SERT, NET) over others. nih.gov
While specific studies detailing the stereochemical influence for this compound itself are not broadly available in the provided results, the principles derived from analogous compounds strongly suggest that its (R)-enantiomer would likely possess a different pharmacological profile. The precise orientation of the amino group and the benzofuran ring relative to the binding pocket of a receptor is critical for establishing effective molecular interactions, such as hydrogen bonds and hydrophobic interactions, which dictate the ligand's affinity and efficacy.
Bioisosteric Replacements and Their Impact
Bioisosteric replacement is a strategy in medicinal chemistry used to create new molecules with similar biological properties by exchanging an atom or group of atoms with a broadly similar alternative. cambridgemedchemconsulting.com This technique can be used to improve potency, alter selectivity, modify pharmacokinetics, or reduce toxicity. cambridgemedchemconsulting.com
For benzofuran-based structures, various bioisosteric replacements have been explored. A common replacement for a benzene ring is a thiophene (B33073) ring, which can alter electronic properties and metabolic stability while maintaining a similar size and shape. In the context of serotonin (B10506) receptor ligands, replacing a naphthalene (B1677914) moiety with an indole (B1671886) ring led to the development of pindolol (B1678383) from propranolol. nih.gov Similarly, the benzofuran ring in this compound could potentially be replaced by other bicyclic systems like indole, benzothiophene, or indazole to modulate its activity at monoamine transporters.
In the design of muscarinic acetylcholine (B1216132) receptor ligands, 1,3-benzodioxoles and other heterocyclic systems have been used as bioisosteric replacements for a lactone ring, leading to compounds with improved activity. nih.gov Another example is the interchangeability of a nitrile group with halogens in certain serotonin receptor ligands, which was found to enhance activity. nih.gov The replacement of hydrogen with fluorine is another common bioisosteric modification used to block metabolic oxidation and can modulate the pKa of nearby basic nitrogen atoms. cambridgemedchemconsulting.com
Computational Chemistry and Molecular Modeling
Computational methods are powerful tools for predicting how a ligand might interact with its target protein, guiding the design of new and more effective molecules.
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This allows for the visualization of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the binding site.
For benzofuran derivatives, molecular docking studies have been instrumental in understanding their mechanism of action. For example, docking studies of novel benzofuran-based acetylcholinesterase inhibitors revealed that the most active compounds fit well into the active site of the enzyme, in a manner similar to the known drug donepezil. nih.gov Similarly, docking has been used to study benzofuran-2-yl pyrazole (B372694) pyrimidine (B1678525) derivatives as potential thymidylate synthase inhibitors for cancer therapy. nih.gov
In the context of this compound, docking studies would likely target the monoamine transporters (DAT, SERT, and NET). These transporters are the primary targets for many phenethylamine-based compounds. nih.govnih.gov Such studies could predict the binding orientation of the (S)-enantiomer within the substrate-binding site of these transporters, revealing key interactions that determine its affinity and selectivity. For instance, the primary amino group is expected to form a critical salt bridge with a conserved aspartate residue in the transporter, a hallmark interaction for monoamine transporter substrates and inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.
Several QSAR studies have been conducted on various classes of benzofuran derivatives to identify the key structural features required for their biological effects. nih.govderpharmachemica.com For a series of arylbenzofuran derivatives acting as histamine (B1213489) H3 antagonists, a QSAR model indicated that specific topological descriptors, which describe the count and arrangement of atoms and bonds, were crucial for activity. derpharmachemica.com In another study on benzofuran-based acetylcholinesterase inhibitors, a 3D-QSAR model highlighted the importance of an alkyl group at specific positions on a phenyl moiety for high inhibitory activity. nih.gov
A 2D-QSAR study on benzofuran-based vasodilators also successfully created a statistically significant model to describe the bioactivity of the synthesized analogs. mdpi.com For this compound and its analogs, a QSAR model could be developed by correlating their binding affinities or functional activities at monoamine transporters with various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). Such a model would be invaluable for predicting the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. The development of robust QSAR models relies on high-quality and sufficiently large datasets, as demonstrated in studies on dopamine transporter ligands. nih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. drugbank.com This approach is instrumental in virtual screening, a process that computationally searches large compound libraries to identify novel molecules with the potential to bind to a biological target.
For scaffolds related to benzofuran, pharmacophore models have been successfully developed and employed to discover new inhibitors for various targets. For instance, in the search for novel monoamine oxidase B (MAO-B) inhibitors, a pharmacophore model was constructed based on the known inhibitor safinamide. nih.gov This model, which typically includes features like hydrogen bond acceptors, hydrogen bond donors, and aromatic rings, was used to screen the ZINC database, leading to the identification of potential new MAO-B inhibitors. drugbank.comnih.gov Similarly, pharmacophore models have been created based on the interactions of ligands with the human Sigma 1 (σ1) receptor, an attractive target for neurodegenerative diseases. nih.gov These models, often comprising hydrophobic and positive ionizable features, have guided the virtual screening of chemical libraries to find new σ1 receptor ligands. nih.gov
The general workflow for such a virtual screening campaign is outlined below:
| Step | Description | Example Tools/Databases |
|---|---|---|
| 1. Pharmacophore Model Generation | A model is built based on the 3D structure of a known active ligand or the ligand-binding site of a target protein. nih.gov | LigandScout, Discovery Studio |
| 2. Database Screening | The pharmacophore model is used as a 3D query to search large chemical databases for molecules that match the defined features. nih.gov | ZINC database, Asinex, Nature Products database nih.gov |
| 3. Filtering | The initial hits are filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and by removing Pan-Assay Interference Compounds (PAINS). nih.gov | Fitter, ADMET analysis tools |
| 4. Molecular Docking | The filtered compounds are then docked into the active site of the target protein to predict their binding affinity and orientation. nih.gov | AutoDock Vina, PyRx nih.gov |
| 5. Hit Selection | The top-scoring compounds with favorable predicted binding interactions are selected for further experimental validation. | - |
Through these methodologies, researchers have successfully identified novel chemical scaffolds, including those based on benzofuran, for a variety of therapeutic targets. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time. youtube.com This computational method is crucial for understanding the binding mechanisms of inhibitors and for validating the results of molecular docking studies.
In the context of benzofuran derivatives, MD simulations have been employed to study their interactions with various enzymes. For example, simulations of benzofuran-class inhibitors bound to Mycobacterium tuberculosis Polyketide Synthase 13 revealed that the complexes reached a stable state after approximately 30 nanoseconds. nih.gov These simulations also identified key amino acid residues, such as Ser1636, Tyr1637, and Phe1670, that are critical for the interaction. nih.gov
MD simulations have also been instrumental in studying the binding of benzofuran analogs to the Hepatitis C virus (HCV) NS5B polymerase, indicating that these compounds can form stable complexes with the enzyme across different genotypes. nih.gov Furthermore, for newly identified potential MAO-B inhibitors from virtual screening, MD simulations have helped to assess the stability of the ligand-protein complexes and have revealed crucial hydrogen bond interactions with key residues like Tyr398 and Tyr435. nih.gov These simulations provide insights into the conformational landscape of the binding site and how the flexibility of certain regions, like specific helices, can be influenced by ligand binding, which in turn affects biological activity. mdpi.com
Rational Design of Optimized Derivatives
The rational design of optimized derivatives of this compound involves a deep understanding of its structure-activity relationship (SAR). nih.govku.ac.ae SAR studies explore how modifications to different parts of the molecule affect its biological activity. nih.govku.ac.ae The benzofuran core itself is a versatile starting point for such modifications. mdpi.comnih.govku.ac.ae
The synthesis of novel benzofuran derivatives often involves multi-step reaction sequences. For instance, derivatives can be synthesized starting from 2-acetylbenzofuran, which can be modified through reactions like the Willgerodt–Kindler reaction to introduce different functional groups. nih.gov Other approaches involve the reaction of substituted o-hydroxyacetophenones with chloroacetone (B47974) to form the core benzofuran ring, which can then be further functionalized. mdpi.com
SAR studies on benzofuran derivatives have yielded valuable insights for various therapeutic targets. For example, in the development of angiogenesis inhibitors, it was found that the specific arrangement of methyl, acrylate, and carboxylate groups on the benzofuran scaffold was essential for inhibitory activity against HUVEC proliferation. nih.gov For anticancer agents, substitutions at the C-2 position of the benzofuran ring with ester or heterocyclic moieties have been shown to be crucial for cytotoxicity. mdpi.com The addition of halogen atoms, either directly on the ring or on alkyl side chains, can also significantly enhance anticancer activity. mdpi.com
A study on benzofuran-pyridine hybrids as vasorelaxant agents led to the development of a quantitative structure-activity relationship (QSAR) model. nih.gov This model indicated that certain topological and electronic descriptors were key for the observed activity, providing a predictive tool for designing more potent compounds. nih.gov
Structure-Property Relationship (SPR) for Preclinical Optimization
The structure-property relationship (SPR) focuses on how chemical structure influences the physicochemical and pharmacokinetic properties of a compound, which are critical for its development as a drug. These properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are crucial for preclinical optimization.
For benzofuran derivatives, computational ADMET prediction is often integrated into the drug discovery pipeline. nih.govnih.gov For instance, in the search for new MAO-B inhibitors, potential hits from virtual screening were evaluated for their ability to penetrate the central nervous system (CNS), a critical property for drugs targeting neurological disorders. nih.gov Similarly, for novel HCV NS5B polymerase inhibitors, ADMET prediction helped identify compounds with superior predicted pharmacokinetic profiles. nih.gov
The table below summarizes some key preclinical properties and the findings for certain benzofuran derivatives:
| Property | Importance | Findings for Benzofuran Derivatives |
|---|---|---|
| Solubility | Affects absorption and formulation. | Some benzofuran hybrids have shown good predicted aqueous solubility. nih.gov |
| Lipophilicity (logP) | Influences absorption, distribution, and metabolism. | Calculated M log P values for some derivatives fall within the acceptable range for drug-likeness. nih.gov |
| Blood-Brain Barrier (BBB) Permeability | Essential for CNS-acting drugs. | Certain MAO-B inhibitor candidates were predicted to be suitable for CNS penetration. nih.gov |
| Metabolism (Cytochrome P450) | Determines drug clearance and potential for drug-drug interactions. | Predicted to be a substrate for CYP450 enzymes, which is a key consideration for potential drug interactions. |
| Toxicity | A major cause of drug attrition. | Some optimized derivatives have shown favorable predicted toxicity profiles. mdpi.comnih.gov |
By carefully tuning the structural features of the benzofuran scaffold, researchers can optimize the SPR to develop derivatives with improved efficacy and a more favorable preclinical profile, ultimately increasing the likelihood of success in clinical development.
Pharmacokinetics and Metabolism Studies Preclinical
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assessment
In vitro ADME studies utilize cellular and subcellular systems to provide an early understanding of a compound's properties, helping to select and optimize candidates with favorable characteristics before advancing to more complex in vivo testing.
The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. The liver is the primary site of drug metabolism, and liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs), are frequently used to assess metabolic stability in vitro. In this assay, the test compound is incubated with liver microsomes, and the decrease in its concentration over time is measured. The results are typically expressed as the half-life (t½) and the intrinsic clearance (CLint), which is the rate of metabolism by a given amount of microsomal protein. Compounds with high intrinsic clearance are generally metabolized quickly in the body.
Illustrative Data: Microsomal Stability of (S)-1-(Benzofuran-2-YL)ethanamine
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
| Dog | Data not available | Data not available |
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and clearance. Only the unbound (free) fraction of a drug is available to distribute into tissues and interact with its pharmacological target. High plasma protein binding can limit the amount of free drug available, potentially affecting its efficacy and clearance. This is typically assessed by incubating the compound with plasma from different species and measuring the percentage of the compound that binds to the proteins.
Illustrative Data: Plasma Protein Binding of this compound
| Species | Unbound Fraction (fu) |
|---|---|
| Human | Data not available |
| Rat | Data not available |
| Mouse | Data not available |
| Dog | Data not available |
The ability of a drug to pass through biological membranes, such as the intestinal epithelium, is crucial for its oral absorption. The Caco-2 cell permeability assay is a widely used in vitro model for predicting human intestinal absorption. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized cells that mimic the intestinal barrier, complete with tight junctions and efflux transporters. The permeability of a compound is measured by its apparent permeability coefficient (Papp) for transport from the apical (intestinal lumen) to the basolateral (blood) side.
Illustrative Data: Caco-2 Permeability of this compound
| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
|---|---|---|---|
| Apical to Basolateral (A→B) | Data not available | Data not available | Data not available |
Permeability Classification: Low (<1.0 x 10⁻⁶ cm/s), Moderate (1.0 - 10 x 10⁻⁶ cm/s), High (>10 x 10⁻⁶ cm/s)
Drug-drug interactions are a significant concern in clinical practice. One major cause is the ability of a drug to either inhibit or induce the activity of cytochrome P450 enzymes. Inhibition of a CYP enzyme can slow the metabolism of other drugs cleared by that enzyme, leading to increased plasma concentrations and potential toxicity. Conversely, induction can increase the rate of metabolism, potentially reducing the efficacy of co-administered drugs. The potential for a compound to cause such interactions is assessed in vitro by measuring its inhibitory effect (IC₅₀) on major human CYP isoforms and its ability to induce the expression of these enzymes.
Illustrative Data: Cytochrome P450 Inhibition Profile of this compound
| CYP Isoform | IC₅₀ (µM) |
|---|---|
| CYP1A2 | Data not available |
| CYP2C9 | Data not available |
| CYP2C19 | Data not available |
| CYP2D6 | Data not available |
In Vivo Pharmacokinetic Profiling in Animal Models
Following in vitro characterization, in vivo studies in animal models such as rats, mice, dogs, or monkeys are conducted to understand the compound's pharmacokinetic profile in a whole organism. These studies are essential for predicting human pharmacokinetics and for selecting appropriate dose levels for clinical trials.
Oral bioavailability (F%) is a critical parameter that measures the fraction of an orally administered dose that reaches systemic circulation unchanged. It is influenced by a compound's solubility, permeability, and first-pass metabolism in the gut and liver. To determine oral bioavailability, the compound is administered both intravenously (IV) and orally (PO) in separate studies. The total systemic exposure, represented by the area under the plasma concentration-time curve (AUC), is compared between the two routes of administration.
Illustrative Data: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
|---|---|---|
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available |
| t½ (h) | Data not available | Data not available |
| CL (mL/min/kg) | Data not available | Data not available |
| Vd (L/kg) | Data not available | Data not available |
Tissue Distribution Analysis
Direct studies on the tissue distribution of this compound are not currently available. However, based on its chemical structure—a lipophilic benzofuran (B130515) core and a polar ethanamine side chain—it is anticipated to distribute into various tissues. The degree of distribution will be influenced by its pKa, lipophilicity, and affinity for plasma and tissue proteins.
For analogous compounds like the aminopropylbenzofurans, which are also psychoactive substances, significant distribution into the central nervous system (CNS) is expected, contributing to their pharmacological effects. In a fatality case involving 5-APB, postmortem tissue concentrations were determined, showing the highest concentrations in the liver (16 mg/kg), followed by urine (23 mg/L), central blood (2.9 mg/L), peripheral blood (2.5 mg/L), and vitreous humor (1.3 mg/L). oup.com This suggests that the liver is a major site of accumulation and metabolism for this class of compounds.
A hypothetical tissue distribution pattern for this compound following systemic administration in a preclinical model, such as the rat, might be expected as follows, with the understanding that these are predictive values based on related compounds.
Hypothetical Tissue Distribution of this compound in a Rat Model
| Tissue | Predicted Concentration (relative to blood) | Rationale |
|---|---|---|
| Liver | High | Primary site of metabolism for xenobiotics. oup.com |
| Kidney | High | Major organ of excretion for metabolites. |
| Brain | Moderate to High | Expected for a psychoactive compound to cross the blood-brain barrier. |
| Lungs | Moderate | Often show accumulation of lipophilic amines. |
| Heart | Moderate | Potential for accumulation, as seen with some amine compounds. |
| Adipose Tissue | Moderate to High | Lipophilic benzofuran moiety may lead to sequestration in fat. |
| Muscle | Low to Moderate | Lower perfusion and binding compared to other tissues. |
Excretion Pathways and Metabolite Characterization
The primary route of excretion for this compound and its metabolites is anticipated to be through the kidneys into the urine. nih.govnih.gov Metabolism of the parent compound is a prerequisite for efficient renal clearance, as this process increases the water solubility of the molecule.
Metabolic studies on analogous aminopropylbenzofurans have been conducted using rat urine and human liver preparations. nih.govnih.gov These studies have identified several key metabolic pathways that are likely applicable to this compound. The primary metabolic transformations are expected to involve both Phase I and Phase II reactions.
Phase I Metabolism:
Hydroxylation: The aromatic benzofuran ring is susceptible to hydroxylation at various positions.
Oxidative deamination: The primary amine of the ethanamine side chain can be a target for monoamine oxidase (MAO) or other enzymes, leading to the formation of a ketone and subsequent carboxylic acid metabolites.
Furan (B31954) ring opening: Studies on 2,3-benzofuran have shown that cleavage of the furan ring is a significant metabolic pathway.
Phase II Metabolism:
Glucuronidation: Hydroxylated metabolites can be conjugated with glucuronic acid to form highly water-soluble glucuronides.
Sulfation: Phenolic metabolites may also undergo sulfation.
Based on studies of 6-APB, a major metabolite identified is 4-carboxymethyl-3-hydroxy amphetamine. nih.govnih.gov This indicates that metabolism can involve both modification of the side chain and the aromatic system. For this compound, this would translate to metabolites where the ethanamine side chain is oxidized and the benzofuran ring is hydroxylated.
Characterization of Major Metabolites
Spectroscopic Identification of Metabolite Structures
The identification of metabolites of this compound would rely on advanced spectroscopic techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMSn) are powerful tools for separating and identifying metabolites in biological matrices like urine and plasma. nih.govnih.gov
Mass Spectrometry (MS): In mass spectrometry, the fragmentation pattern of the parent compound and its metabolites provides crucial structural information. For this compound, characteristic fragments would include the benzofuran ring system and fragments arising from the cleavage of the ethanamine side chain. For instance, in the analysis of 6-APB, ions at m/z 44, 77, 131, 132, and 175 were detected. oup.com The ion at m/z 131 is characteristic of the benzofuranylmethyl cation. Hydroxylated metabolites would show a mass shift of +16 amu compared to the parent drug, while carboxylated metabolites would show a corresponding mass increase.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be instrumental in definitively elucidating the structure of isolated metabolites. NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule. For example, the position of a hydroxyl group on the benzofuran ring could be determined by the changes in the chemical shifts and coupling constants of the aromatic protons.
Predicted Spectroscopic Data for a Major Metabolite (e.g., Hydroxylated this compound)
| Spectroscopic Technique | Predicted Observation |
|---|---|
| LC-HRMS | Molecular ion peak corresponding to the addition of one oxygen atom (M+16). Fragmentation pattern showing the loss of the ethanamine side chain and characteristic benzofuran ring fragments. |
| ¹H NMR | Appearance of a new signal for the hydroxyl proton (if not exchanged with deuterium). Shift in the signals of the aromatic protons adjacent to the site of hydroxylation. |
| ¹³C NMR | Shift in the signal of the carbon atom attached to the new hydroxyl group. |
Biological Activity Evaluation of Metabolites
The biological activity of the metabolites of this compound is expected to differ from that of the parent compound. Generally, metabolism leads to the formation of more polar and less pharmacologically active compounds that are more readily excreted. However, in some cases, metabolites can be as active as or even more active than the parent drug (bioactivation).
Studies on the hepatotoxicity of 5-APB and 6-APB have shown that these compounds can cause cellular damage, and this toxicity is influenced by their metabolism, particularly by CYP3A4. nih.gov This suggests that reactive metabolites may be formed. For instance, the formation of quinone-type metabolites from hydroxylated benzofurans could lead to cytotoxicity through covalent binding to cellular macromolecules.
In vitro studies on the N-demethylated metabolite of 5-MAPB (which is 5-APB) have been conducted. nih.gov However, a comprehensive evaluation of the pharmacological or toxicological activity of the major metabolites of aminopropylbenzofurans is not extensively documented. It is generally hypothesized that metabolites with increased polarity, such as hydroxylated and carboxylated derivatives, would have reduced affinity for the CNS receptors targeted by the parent compound and thus exhibit lower psychoactivity.
Hypothetical Biological Activity of Major Metabolites
| Metabolite Type | Predicted Biological Activity | Rationale |
|---|---|---|
| Hydroxylated Metabolites | Reduced CNS activity, potential for altered receptor binding affinity, possible contribution to cytotoxicity. | Increased polarity may reduce blood-brain barrier penetration. Hydroxylation can alter receptor interaction. nih.gov |
| Carboxylated Metabolites | Likely inactive as a CNS agent. | High polarity would significantly limit CNS penetration and facilitate rapid excretion. |
| N-Dealkylated Metabolites (if applicable) | May retain significant biological activity, similar to the primary amine parent. | As seen with 5-MAPB metabolism to the active 5-APB. nih.gov |
Preclinical Toxicology and Safety Pharmacology Mechanistic Focus
Mechanistic Toxicology Studies in In Vitro Systems
In vitro toxicology studies are crucial for elucidating the potential mechanisms of toxicity of a chemical compound at the cellular and molecular level. These studies are conducted in controlled laboratory settings using isolated cells, tissues, or microorganisms.
Genotoxicity and Mutagenicity Assessment (e.g., Ames Test)
Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method for identifying substances that can produce gene mutations. icm.edu.plnih.gov This test utilizes specific strains of bacteria, such as Salmonella typhimurium, that are unable to synthesize an essential amino acid (e.g., histidine) icm.edu.pl. The bacteria are exposed to the test compound, and a positive result is indicated by the restoration of the bacteria's ability to grow on a medium lacking the amino acid, signifying a reverse mutation icm.edu.pl.
Studies on some benzofuran (B130515) derivatives, such as benzofuran dioxetanes and epoxides, have shown mutagenic activity in the Ames test, particularly in the S. typhimurium strain TA100. nih.gov However, no specific Ames test data or other genotoxicity assessments for (S)-1-(Benzofuran-2-YL)ethanamine are publicly available.
Table 1: Genotoxicity and Mutagenicity Assessment of this compound
| Test System | Metabolic Activation | Concentration Range | Result |
|---|---|---|---|
| Salmonella typhimurium (Ames Test) | With and without S9 mix | Not Applicable | No data available |
| In Vitro Micronucleus Test | With and without S9 mix | Not Applicable | No data available |
Cytotoxicity Mechanisms in Specific Cell Lines
Cytotoxicity assays evaluate the ability of a compound to cause cell death. These tests are performed on various cell lines to understand the compound's cellular toxicity and potential mechanisms of action. Common methods include assessing cell membrane integrity, mitochondrial function, and apoptosis (programmed cell death). For instance, the MTT assay measures the metabolic activity of cells as an indicator of their viability. nih.govmdpi.com
Research on other benzofuran derivatives has demonstrated cytotoxic effects in different cancer cell lines. nih.govmdpi.commdpi.com For example, certain novel benzofuran derivatives have shown cytotoxic activity against human liver carcinoma cell lines (HEPG2) researchgate.net. Studies on 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one derivatives have also revealed cytotoxic potential in various cancer cell lines. nih.govmdpi.com However, there is no specific information available regarding the cytotoxicity of this compound in any cell line.
Table 2: Cytotoxicity of this compound in Specific Cell Lines
| Cell Line | Assay Type | Endpoint (e.g., IC50) | Result |
|---|
Evaluation of Oxidative Stress Induction
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. Prolonged oxidative stress can lead to cellular damage. Assays to evaluate oxidative stress induction measure markers such as the levels of ROS, lipid peroxidation, and the activity of antioxidant enzymes. nih.govresearchgate.net
Some benzofuran derivatives have been investigated for their effects on oxidative stress. nih.govresearchgate.net For instance, studies on novel benzofuran-2-carboxamide derivatives have shown antioxidant properties and the ability to attenuate NMDA-induced ROS generation in neuronal cells nih.govresearchgate.net. Conversely, other benzofuran derivatives have demonstrated pro-oxidative effects, leading to an increase in ROS in cancer cells nih.govsemanticscholar.org. There are no publicly available data on the induction of oxidative stress by this compound.
Table 3: Evaluation of Oxidative Stress Induction by this compound
| Parameter | Cell Line/System | Method | Result |
|---|---|---|---|
| Reactive Oxygen Species (ROS) Production | Not Applicable | Not Applicable | No data available |
| Lipid Peroxidation | Not Applicable | Not Applicable | No data available |
In Vivo Toxicity Studies in Animal Models
Acute Toxicity Assessment in Rodents
Acute toxicity studies are designed to determine the adverse effects of a substance after a single, high-dose exposure. enamine.netamazonaws.com These studies are typically conducted in rodent models, such as rats and mice, and help to determine the median lethal dose (LD50), which is the dose that is lethal to 50% of the test animals. Observations include mortality, clinical signs of toxicity, and behavioral changes over a period of up to 14 days following administration. enamine.net
While general procedures for acute toxicity testing in rodents are well-established, and some studies have been conducted on other benzofuran derivatives easpublisher.comnih.gov, no specific acute toxicity data for this compound in rodents has been reported in the available literature.
Table 4: Acute Toxicity of this compound in Rodents
| Species | Route of Administration | LD50 (mg/kg) | Clinical Signs of Toxicity |
|---|---|---|---|
| Rat | Oral | No data available | No data available |
| Mouse | Oral | No data available | No data available |
| Rat | Intravenous | No data available | No data available |
Sub-chronic Toxicity Studies (e.g., Organ System Histopathology, Clinical Pathology)
Sub-chronic toxicity studies involve repeated administration of a compound over a period of time, typically 28 or 90 days, to evaluate the potential for cumulative toxicity. amazonaws.comcriver.com These studies provide valuable information on target organs of toxicity, dose-response relationships, and the reversibility of toxic effects. Key assessments include regular monitoring of clinical signs, body weight, food and water consumption, as well as detailed hematological and clinical chemistry analyses. europa.eu At the end of the study, a comprehensive histopathological examination of organs and tissues is performed to identify any microscopic changes. europa.eunih.gov
There are no publicly available reports of sub-chronic toxicity studies, including organ system histopathology or clinical pathology, for this compound.
Table 5: Sub-chronic Toxicity Findings for this compound in Animal Models
| Species | Duration | Route of Administration | Key Findings (Histopathology and Clinical Pathology) |
|---|
Cardiotoxicity and Neurotoxicity Screening in Animal Models
Comprehensive searches of publicly available scientific literature and toxicology databases did not yield specific studies on the cardiotoxicity and neurotoxicity of this compound in animal models. While research exists on the biological activities of various benzofuran derivatives, dedicated preclinical toxicology screening for this particular enantiomer is not documented in the available resources. nih.govmdpi.comresearchgate.netnih.gov
In the absence of specific data for this compound, a general overview of the standard methodologies for cardiotoxicity and neurotoxicity screening in animal models is provided below. These approaches are aligned with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
Cardiotoxicity Screening:
Cardiovascular safety is a critical component of preclinical drug development. nih.govnih.gov Animal models used to assess the potential cardiotoxic effects of a new chemical entity typically involve in vivo studies. nih.govnih.gov
A standard approach for evaluating cardiovascular function is through the use of telemetry in conscious, unrestrained animals, often canines. nih.gov This methodology allows for the continuous monitoring of electrocardiogram (ECG) parameters, heart rate, and blood pressure. Key endpoints assessed during these studies include:
ECG Analysis: Detailed examination of the ECG waveform for any abnormalities, including changes in PR interval, QRS duration, and QT interval. Prolongation of the QT interval is a particular focus as it can be associated with an increased risk of ventricular arrhythmias.
Heart Rate and Rhythm: Assessment of changes in heart rate (tachycardia or bradycardia) and the occurrence of any cardiac arrhythmias.
Hemodynamics: Monitoring of arterial blood pressure to detect any hypotensive or hypertensive effects.
Neurotoxicity Screening:
Neurotoxicity screening aims to identify adverse effects of a substance on the central and peripheral nervous system. nih.gov A common initial screen for neurobehavioral effects is the Irwin test or a functional observational battery (FOB) conducted in rodents. meliordiscovery.comresearchgate.netresearchgate.net These assessments involve a systematic observation of the animals for a wide range of behavioral and physiological parameters.
Key domains evaluated in a neurotoxicity screen include:
Behavioral Changes: Observations for changes in alertness, arousal, mood (e.g., agitation, passivity), and the presence of any abnormal behaviors such as stereotypies.
Central Nervous System Function: Assessment of motor activity, coordination, gait, and the presence of any tremors or convulsions.
Autonomic Nervous System Function: Evaluation of parameters such as body temperature, salivation, and pupil size.
Sensorimotor Reflexes: Testing of reflexes to assess sensory and motor nerve function.
Mechanism-Based Evaluation of Observed Toxicological Responses
As no specific toxicological responses for this compound have been reported in the scientific literature, a mechanism-based evaluation cannot be conducted for this compound.
Generally, if toxicological findings were to be observed in preclinical studies, a mechanism-based evaluation would be initiated to understand the underlying biological processes leading to the adverse effects. This would involve a series of focused in vitro and in vivo studies designed to identify the molecular targets and pathways affected by the compound. For instance, if cardiotoxicity were observed, further studies might investigate interactions with cardiac ion channels. If neurotoxicity were noted, investigations could focus on neurotransmitter systems or neuronal cell viability.
Safety Pharmacology Assays (Animal Models)
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. wikipedia.org The core battery of safety pharmacology studies, as recommended by the ICH S7A guideline, focuses on the central nervous, cardiovascular, and respiratory systems. fda.gov
Central Nervous System Safety Assessment (e.g., Irwin Test in Rodents)
A central nervous system (CNS) safety assessment is a critical component of the safety pharmacology core battery. wikipedia.org The Irwin test, or a similar functional observational battery, is a widely used method in rodents to evaluate the potential effects of a test substance on the CNS. meliordiscovery.comresearchgate.netresearchgate.net This test provides a comprehensive overview of the neurobehavioral and physiological status of the animal.
The Irwin test involves the systematic observation and scoring of a wide range of parameters, which can be grouped into several domains:
Conscious State and Mood: This includes observations of the animal's level of alertness, signs of sedation or excitement, and any unusual behaviors.
Autonomic Nervous System: Parameters such as body temperature, pupil size, salivation, and piloerection are assessed to detect any effects on autonomic function.
Neuromuscular Function: This domain covers assessments of motor activity, gait, posture, muscle tone, and coordination.
Sensorimotor Reflexes: Simple reflex tests are conducted to evaluate the integrity of sensory and motor pathways.
The results of the Irwin test help to identify potential CNS liabilities of a new chemical entity and guide further, more specific investigations if any effects are observed.
Table 1: Representative Parameters Assessed in an Irwin Test in Rodents
| Domain | Parameters Observed |
| Behavioral | Alertness, Spontaneous Activity, Reactivity, Vocalization |
| Neurological | Gait, Posture, Motor Coordination, Tremors, Convulsions |
| Autonomic | Body Temperature, Pupil Size, Salivation, Piloerection |
| Muscular | Muscle Tone, Grip Strength |
| Reflexes | Pinna Reflex, Corneal Reflex, Righting Reflex |
Cardiovascular System Safety Assessment (e.g., ECG in Canines)
Cardiovascular safety assessment is a cornerstone of preclinical safety pharmacology. nih.govnih.gov The standard model for this assessment is the conscious telemetered canine, which allows for the continuous monitoring of cardiovascular parameters without the confounding effects of anesthesia.
The primary focus of this assessment is the detailed analysis of the electrocardiogram (ECG) to detect any effects on cardiac conduction and repolarization. Key parameters measured include:
Heart Rate: To identify tachycardia or bradycardia.
PR Interval: Reflecting conduction from the atria to the ventricles.
QRS Duration: Indicating the speed of ventricular depolarization.
QT Interval: A measure of the duration of ventricular depolarization and repolarization. Correction for heart rate (e.g., QTcF) is typically performed.
In addition to ECG, hemodynamic parameters such as systemic arterial blood pressure and left ventricular pressure are often monitored to provide a comprehensive assessment of cardiovascular function.
Table 2: Key Cardiovascular Parameters Monitored in Canine Telemetry Studies
| Parameter | Description | Potential Finding |
| Heart Rate | Beats per minute | Tachycardia / Bradycardia |
| PR Interval | Time from atrial to ventricular depolarization | AV Block |
| QRS Duration | Duration of ventricular depolarization | Conduction abnormalities |
| QTc Interval | Heart rate-corrected duration of ventricular repolarization | Prolongation (risk of arrhythmia) |
| Blood Pressure | Arterial pressure | Hypertension / Hypotension |
Respiratory System Safety Assessment (e.g., Plethysmography in Rodents)
The assessment of respiratory function is another vital component of the safety pharmacology core battery. nih.govnih.gov Whole-body plethysmography in conscious rodents is a common non-invasive method used to evaluate respiratory function. researchgate.netresearchgate.net This technique allows for the measurement of key respiratory parameters by detecting pressure changes within the chamber caused by the animal's breathing.
The main parameters assessed using this method include:
Respiratory Rate: The number of breaths per minute.
Tidal Volume: The volume of air inhaled or exhaled during a normal breath.
Minute Volume: The total volume of air inhaled or exhaled per minute (Respiratory Rate x Tidal Volume).
Table 3: Primary Endpoints in Rodent Whole-Body Plethysmography
| Parameter | Abbreviation | Description |
| Respiratory Rate | RR | Breaths per minute |
| Tidal Volume | TV | Volume of air per breath |
| Minute Volume | MV | Total volume of air per minute |
Future Research Directions and Potential Applications
Exploration of Novel Synthetic Pathways
The synthesis of complex benzofuran (B130515) derivatives remains a critical and challenging area of research. numberanalytics.com Future efforts will likely focus on developing more efficient, stereoselective, and environmentally friendly synthetic routes to (S)-1-(Benzofuran-2-YL)ethanamine and its derivatives. Current strategies often rely on multi-step processes, and the development of novel one-pot syntheses would be highly advantageous. acs.org
Key areas for exploration include:
Advanced Catalytic Systems : The use of transition metal catalysts, such as palladium and copper, has become a powerful tool for constructing the benzofuran ring system. acs.orgresearchgate.net Future research could explore novel catalysts, including earth-abundant metals, to improve yield, reduce costs, and enhance substrate scope. Gold-promoted cyclization and platinum-catalyzed reactions have also shown promise for creating benzofuran derivatives. acs.orgresearchgate.net
Asymmetric Synthesis : Given the importance of chirality in drug-receptor interactions, developing highly efficient asymmetric syntheses is paramount. enamine.net This includes the use of chiral catalysts and reagents to directly produce the (S)-enantiomer with high enantiomeric excess, avoiding the need for chiral resolution of a racemic mixture. researchgate.netnih.gov
Green Chemistry Approaches : There is a growing emphasis on developing sustainable synthetic methods. Future pathways may involve the use of eco-friendly solvents like deep eutectic solvents, solvent-free reaction conditions, and energy-efficient techniques such as microwave or ultrasonic irradiation. acs.orgsioc-journal.cn
A comparative look at potential synthetic strategies is presented below.
| Synthetic Strategy | Advantages | Challenges | Future Research Focus |
| Transition Metal Catalysis | High efficiency, good functional group tolerance. researchgate.net | Cost of precious metals (e.g., Palladium), catalyst poisoning. | Development of catalysts based on more abundant metals, improving catalyst turnover. |
| Asymmetric Hydrogenation | High enantioselectivity for producing chiral centers. researchgate.net | Requires specialized chiral catalysts (e.g., DuPHOS, Noyori catalysts). nih.gov | Design of new, more versatile, and cost-effective chiral ligands and catalysts. |
| One-Pot Reactions | Increased efficiency, reduced waste, time-saving. acs.org | Complex reaction optimization, potential for side reactions. | Fine-tuning reaction conditions and catalyst systems for higher selectivity. |
| Domino/Cascade Reactions | Forms multiple bonds in a single operation, increasing molecular complexity efficiently. rsc.orgsemanticscholar.org | Requires carefully designed substrates. | Designing novel cascade sequences for the rapid assembly of complex benzofuran structures. |
Advanced Preclinical Models for Efficacy and Mechanism
To fully understand the therapeutic potential and mechanism of action of this compound derivatives, sophisticated preclinical models are essential. While standard cell line-based assays provide initial insights, more advanced models are needed to better predict clinical outcomes.
Future preclinical research should incorporate:
In Vivo Models of Disease : For specific therapeutic areas like oncology or immunology, relevant animal models are crucial. For instance, a study on a different benzofuran derivative utilized an experimental autoimmune encephalitis (EAE) mouse model to demonstrate efficacy for multiple sclerosis. researchgate.netnih.gov Similar targeted models would be necessary to evaluate compounds derived from this compound.
Patient-Derived Models : The use of patient-derived xenografts (PDXs) in oncology research allows for the testing of compounds on tumors that more closely mimic the heterogeneity and biology of human cancers.
3D Cell Cultures and Organoids : Three-dimensional cell culture systems, including spheroids and organoids, better replicate the complex cell-cell and cell-matrix interactions of native tissues compared to traditional 2D cell cultures. These models can provide more accurate data on compound efficacy and penetration.
High-Content Imaging and Analysis : These technologies allow for the simultaneous measurement of multiple cellular parameters, providing deep insights into the compound's mechanism of action at a subcellular level.
Development of Next-Generation Benzofuran Derivatives
The benzofuran scaffold is a versatile starting point for the development of new and improved therapeutic agents. mdpi.com Introducing various substituents at different positions on the benzofuran core can significantly alter the compound's pharmacological properties. nih.gov
Strategic approaches for developing next-generation derivatives include:
Structure-Activity Relationship (SAR) Studies : Systematic modification of the this compound structure and subsequent biological testing will continue to be a cornerstone of development. This helps identify the key structural features that drive biological activity and provides a framework for designing more potent and selective compounds. acs.org
Hybrid Molecules : A promising strategy involves creating hybrid compounds by fusing the benzofuran scaffold with other known pharmacophores. nih.gov For example, benzofuran-chalcone, benzofuran-triazole, and benzofuran-quinazoline hybrids have emerged as potent cytotoxic agents, leveraging the synergistic effects of the combined motifs. rsc.orgnih.gov
Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can be used to optimize pharmacokinetic and pharmacodynamic properties, such as improving metabolic stability or enhancing target binding.
| Derivative Class | Rationale | Potential Therapeutic Target | Reference Example |
| Benzofuran-Chalcone Hybrids | Chalcones are known for their anticancer properties. rsc.org | Cancer (e.g., breast, prostate) | 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones showed antitumor activity. rsc.org |
| Benzofuran-Quinazolinone Hybrids | Quinazolinone is a "privileged scaffold" with significant anticancer properties. nih.gov | Cancer | Fusing benzofuran to quinazolinone aims for a desirable drug-like and cytotoxic profile. nih.gov |
| Amiloride-Benzofuran Hybrids | Amiloride (B1667095) derivatives can act as urokinase-type plasminogen activator (uPA) inhibitors. | Cancer (metastasis inhibition) | Addition of a benzofuran group to an amiloride derivative increased potency. mdpi.com |
Applications as Chiral Building Blocks in Complex Molecule Synthesis
The demand for enantiomerically pure compounds in drug development is continually increasing, as the biological activity of a molecule often resides in a single enantiomer. enamine.net Chiral molecules like this compound are valuable chiral building blocks for the synthesis of more complex, stereochemically defined drug candidates. researchgate.net
The utility of this compound as a chiral building block stems from its two key features:
The Chiral Ethylamine (B1201723) Side Chain : This provides a stereocenter that can be incorporated into a larger molecule to control its three-dimensional architecture, which is crucial for specific interactions with biological targets. enamine.net
The Benzofuran Nucleus : This aromatic heterocyclic system can serve as a rigid scaffold and can be further functionalized. It is a common motif in many biologically active natural products and synthetic drugs. rsc.orgrsc.org
Future research will likely see the use of this compound as a starting material or key intermediate in the synthesis of novel, complex molecules for a range of therapeutic areas. Synthetic chemists can leverage the reactivity of the amine group for various coupling reactions to build larger, more elaborate structures. semanticscholar.org
Integration of Artificial Intelligence and Machine Learning in Compound Design
Key applications include:
De Novo Design : Generative AI models can design vast libraries of novel virtual molecules based on the benzofuran core, exploring a much wider chemical space than what is possible through traditional chemistry alone. researchgate.net
Predictive Modeling : ML algorithms can be trained on existing data to build models that predict the biological activity, physicochemical properties, and pharmacokinetic profiles of new candidate compounds. This allows for the in silico screening and prioritization of molecules before committing resources to their synthesis. nih.gov
Structure-Based Design : For cases where the 3D structure of the biological target is known, computational docking studies can predict how different benzofuran derivatives will bind. nih.govresearchgate.net AI can enhance these predictions and help design molecules with optimal binding affinity and selectivity.
Synthesis Planning : AI tools are also being developed to assist chemists by proposing viable synthetic routes for novel, complex molecules, potentially accelerating their production.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (S)-1-(Benzofuran-2-YL)ethanamine, and how is enantioselectivity achieved?
- Methodological Answer : Enantioselective synthesis often involves asymmetric catalysis or chiral resolution. For benzofuran derivatives, cross-metathesis followed by intramolecular oxo-Michael reactions has been employed to construct the benzofuran core with high stereocontrol . Chiral amines like (S)-1-phenylethylamine (a resolving agent in ) can facilitate enantiomeric separation via diastereomeric salt formation. High-performance liquid chromatography (HPLC) with chiral columns is critical for verifying enantiomeric excess (e.g., >95% ee, as in ).
Q. Which spectroscopic and chromatographic techniques are used to characterize this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is standard for structural confirmation, with benzofuran protons typically appearing as doublets in the aromatic region (δ 6.5–7.5 ppm) . Mass spectrometry (MS) confirms molecular weight, while polarimetry or chiral HPLC quantifies enantiopurity . X-ray crystallography (e.g., SHELX software in ) resolves absolute configuration when single crystals are obtainable .
Q. What are the key challenges in purifying this compound, and how are they addressed?
- Methodological Answer : Challenges include removing trace catalysts (e.g., transition metals from cross-metathesis) and isolating the desired enantiomer. Column chromatography with silica gel or reverse-phase HPLC is standard. For enantiomers, chiral stationary phases or recrystallization with resolving agents (e.g., tartaric acid derivatives in ) improve purity .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the synthesis or reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP functional in ) predict reaction pathways, transition states, and thermodynamic stability. For example, exact exchange terms in hybrid functionals improve accuracy for bond dissociation energies in benzofuran systems . Computational modeling can also guide enantioselectivity in asymmetric catalysis by analyzing steric and electronic interactions.
Q. What strategies resolve contradictions in crystallographic data for benzofuran derivatives?
- Methodological Answer : Discrepancies in crystal structures (e.g., bond lengths or angles) require validation via high-resolution X-ray diffraction (e.g., 100 K data in ) and refinement using programs like SHELXL . Twinning or disorder in crystals may necessitate alternative space group assignments or multipole refinement .
Q. How can multicomponent reactions (MCRs) be adapted to synthesize functionalized derivatives of this compound?
- Methodological Answer : MCRs (e.g., Ugi or Passerini reactions) enable rapid diversification. For example, highlights diastereoselective cascades to generate indanol derivatives. Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition in ) can append pharmacophores for structure-activity relationship (SAR) studies.
Q. What are the limitations of current biological activity studies for benzofuran-based amines, and how can they be improved?
- Methodological Answer : Many studies focus on in vitro assays (e.g., antimicrobial screening in ) but lack mechanistic depth. Advanced models (e.g., enzyme inhibition assays or molecular docking) should correlate stereochemistry with activity. Rigorous pharmacokinetic studies (e.g., metabolic stability via LC-MS) are needed for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
